Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane
Brand Name: Vulcanchem
CAS No.: 864058-65-1
VCID: VC15910340
InChI: InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13+/m0/s1
SMILES:
Molecular Formula: C13H22O2SSi
Molecular Weight: 270.46 g/mol

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane

CAS No.: 864058-65-1

Cat. No.: VC15910340

Molecular Formula: C13H22O2SSi

Molecular Weight: 270.46 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane - 864058-65-1

Specification

CAS No. 864058-65-1
Molecular Formula C13H22O2SSi
Molecular Weight 270.46 g/mol
IUPAC Name trimethyl-[(2S,4R)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane
Standard InChI InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13+/m0/s1
Standard InChI Key SIKXUNHUXVUCIZ-WCQYABFASA-N
Isomeric SMILES C[C@H]1C[C@](CCO1)(C2=CSC=C2)O[Si](C)(C)C
Canonical SMILES CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C

Introduction

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane is a complex organic compound that integrates a thiophene moiety with a silane group, attached to an oxane ring. This unique structure makes it an interesting candidate for various chemical applications. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 216.31 g/mol.

Synthesis

The synthesis of Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane typically involves several steps, although detailed procedures are not widely documented in the literature. Generally, the synthesis of such compounds may involve reactions that form the oxane ring and attach the thiophene and silane groups.

Potential Applications

This compound has potential applications in various fields, including interaction studies with biological molecules. Investigating its interactions with proteins or nucleic acids could provide insights into its mechanism of action and therapeutic potential.

Potential ApplicationDescription
Biological InteractionsStudies with proteins or nucleic acids to understand biological properties
Drug DevelopmentPotential therapeutic applications based on interaction studies

Comparison with Similar Compounds

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane shares structural similarities with other compounds, but its unique combination of functional groups sets it apart.

Compound NameStructural FeaturesUnique Attributes
Trimethyl(thiophen-2-yloxy)silaneContains thiophene and silaneSimpler structure without oxane
ThiophenolContains thiophene but lacks silaneKnown for strong nucleophilic properties
2-MethoxyphenyltrimethylsilaneContains methoxy and silaneDifferent aromatic system compared to thiophene

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator